Cas no 954246-78-7 (3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide)
![3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide structure](https://ja.kuujia.com/scimg/cas/954246-78-7x500.png)
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
- 3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- SR-01000920033
- SR-01000920033-1
- AKOS024490874
- F5022-0162
- 954246-78-7
- VU0630084-1
-
- インチ: 1S/C20H22F2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25)
- InChIKey: KPOFMJJWPKKPNP-UHFFFAOYSA-N
- ほほえんだ: C(NCCCN1CCOC(C2=CC=CC=C2)C1)(=O)C1=CC=C(F)C(F)=C1
計算された属性
- せいみつぶんしりょう: 360.16493427g/mol
- どういたいしつりょう: 360.16493427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5022-0162-1mg |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954246-78-7 | 90%+ | 1mg |
$54.0 | 2023-05-22 | |
Life Chemicals | F5022-0162-2μmol |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954246-78-7 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F5022-0162-3mg |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954246-78-7 | 90%+ | 3mg |
$63.0 | 2023-05-22 | |
Life Chemicals | F5022-0162-2mg |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954246-78-7 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 954246-78-7 and Product Name: 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
The compound with the CAS number 954246-78-7 and the product name 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of difluoro and phenylmorpholine substituents, contribute to its unique chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the case of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, the difluoro group at the 3 and 4 positions of the benzamide core enhances its metabolic stability and binding affinity to biological targets. This modification is particularly valuable in the development of drugs that require prolonged half-life and improved bioavailability.
The phenylmorpholine moiety in this compound is another critical feature that contributes to its biological activity. Morpholine derivatives are known for their ability to interact with various biological receptors, making them valuable scaffolds in drug discovery. The presence of a phenyl group attached to the morpholine ring further enhances the compound's solubility and binding affinity. This structural motif has been explored in several therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases.
One of the most promising applications of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is in the treatment of neurological disorders. Studies have shown that this compound exhibits potent activity against enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The difluoro group enhances its ability to cross the blood-brain barrier, while the phenylmorpholine moiety facilitates its interaction with target proteins. This dual functionality makes it an attractive candidate for further development as a therapeutic agent.
In addition to its potential in neurological disorders, this compound has also shown promise in other therapeutic areas. For instance, preclinical studies have demonstrated its efficacy against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. The structural features of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide allow it to interact with both intracellular and extracellular targets, making it a versatile molecule for multiple drug discovery programs.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the difluoro group typically requires specialized fluorination techniques, while the attachment of the phenylmorpholine moiety involves complex organic transformations. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is crucial for both preclinical and clinical studies.
Recent advancements in computational chemistry have also played a significant role in understanding the mechanism of action of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide. Molecular modeling studies have provided insights into how this compound interacts with its biological targets at an atomic level. These insights have been invaluable in guiding structure-based drug design efforts aimed at improving potency and selectivity.
The development of novel pharmaceutical agents often involves rigorous testing to ensure safety and efficacy before they can be approved for human use. In the case of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, extensive preclinical studies have been conducted to evaluate its pharmacological properties. These studies have included assessments of acute toxicity, chronic toxicity, pharmacokinetics, and pharmacodynamics. The results from these studies have been instrumental in determining optimal dosing regimens and identifying potential side effects.
As research continues to evolve, new applications for 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide are likely to emerge. The combination of its unique structural features and promising biological activity makes it a valuable tool for drug discovery across multiple therapeutic areas. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into effective treatments for patients worldwide.
954246-78-7 (3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide) 関連製品
- 2418730-88-6((9H-fluoren-9-yl)methyl N-(5-iodo-2,4-dimethyl-3-sulfanylphenyl)methylcarbamate)
- 2168406-70-8(6-methyl-1-pentyl-1,7-diazaspiro4.5decane)
- 347184-41-2(Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-)
- 2171621-91-1(3-amino(carboxy)methyl-1H-indole-5-carboxylic acid)
- 1936582-08-9(5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid)
- 1807095-45-9(5-Mercaptobenzo[d]oxazole-2-sulfonamide)
- 2172096-70-5(2-4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)thian-4-ylacetic acid)
- 1171835-84-9(3-(phenylsulfanyl)piperidine hydrochloride)
- 1247370-52-0(4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine)
- 899994-29-7(4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)




